molecular formula C6H11IO2Zn B14112719 4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF

4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in THF

Cat. No.: B14112719
M. Wt: 307.4 g/mol
InChI Key: NVFAZIRHJJZBEV-UHFFFAOYSA-M
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Description

4-Ethoxy-4-oxobutylzinc iodide, 0.50 M in tetrahydrofuran (THF), is a specialized organozinc reagent. It is commonly used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The compound has the molecular formula C6H11IO2Zn and a molecular weight of 307.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Ethoxy-4-oxobutylzinc iodide typically involves the reaction of 4-ethoxy-4-oxobutyl iodide with zinc in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-4-oxobutylzinc iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically more complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-Ethoxy-4-oxobutylzinc iodide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-oxobutylzinc iodide involves its role as a nucleophile in organic reactions. The zinc atom coordinates with the carbonyl group, enhancing the nucleophilicity of the carbon atom, which then attacks electrophiles to form new carbon-carbon bonds .

Properties

Molecular Formula

C6H11IO2Zn

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl butanoate;iodozinc(1+)

InChI

InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

NVFAZIRHJJZBEV-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC[CH2-].[Zn+]I

Origin of Product

United States

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